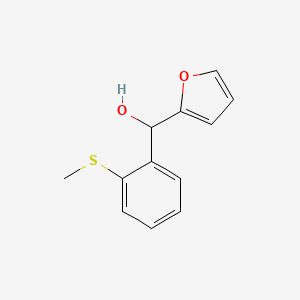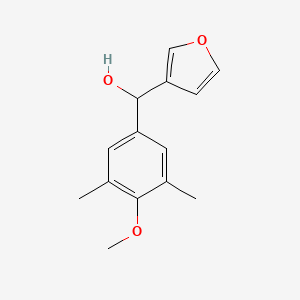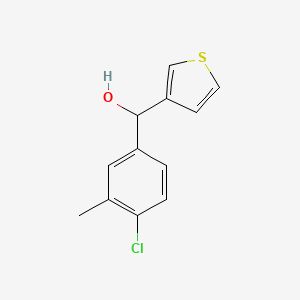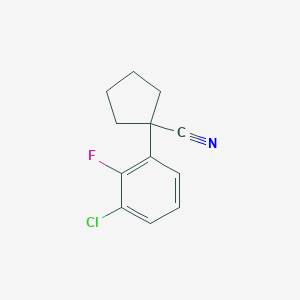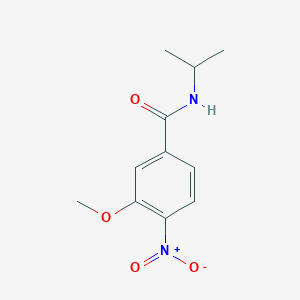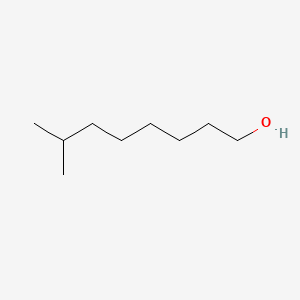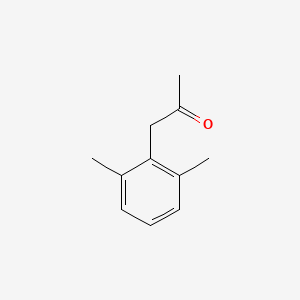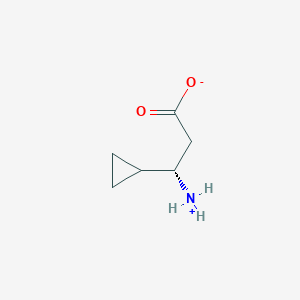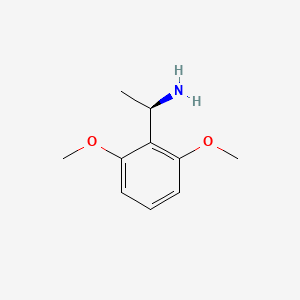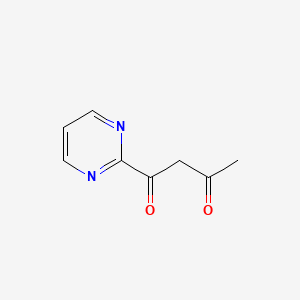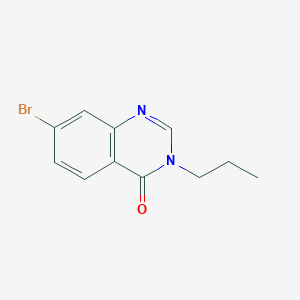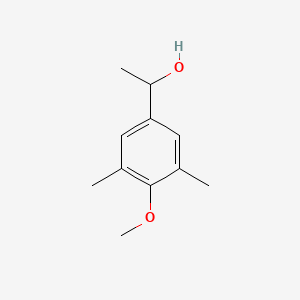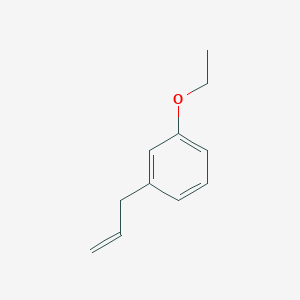
3-(3-Ethoxyphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)-1-propene: is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of an ethoxy group attached to the phenyl ring at the third position and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-(3-Ethoxyphenyl)-1-propene involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 3-ethoxyphenylboronic acid can be coupled with 1-bromo-1-propene under mild conditions to yield the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Ethoxyphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(3-ethoxyphenyl)propane using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: 3-(3-Ethoxyphenyl)propane.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
3-(3-Ethoxyphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as ligands for various receptors, influencing biological pathways and potentially leading to the development of new therapeutic agents .
Industry:
The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 3-(3-Ethoxyphenyl)-1-propene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethoxy group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)-1-propene: Similar structure but with the ethoxy group at the fourth position.
3-(3-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness:
3-(3-Ethoxyphenyl)-1-propene is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-ethoxy-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-6-10-7-5-8-11(9-10)12-4-2/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFXQWLVBPLASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
